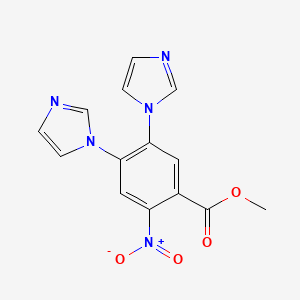

Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate

Description

Properties

IUPAC Name |

methyl 4,5-di(imidazol-1-yl)-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O4/c1-23-14(20)10-6-12(17-4-2-15-8-17)13(7-11(10)19(21)22)18-5-3-16-9-18/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDEMOZOGTCVBEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])N2C=CN=C2)N3C=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001183615 | |

| Record name | Benzoic acid, 4,5-di-1H-imidazol-1-yl-2-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001183615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256633-33-6 | |

| Record name | Benzoic acid, 4,5-di-1H-imidazol-1-yl-2-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256633-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4,5-di-1H-imidazol-1-yl-2-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001183615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate: A Technical Guide for Advanced Drug Discovery

This guide provides a comprehensive, in-depth technical overview for the synthesis of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate, a compound of significant interest in medicinal chemistry and drug development. The unique architecture of this molecule, featuring a nitro-activated benzene core flanked by two imidazole rings, presents a scaffold with considerable potential for therapeutic applications. Imidazole-based compounds are known to exhibit a wide array of biological activities, including but not limited to anticancer, antifungal, and antibacterial properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a protocol, but a field-proven insight into the causality behind the experimental choices.

Introduction: The Significance of the Di-imidazolyl-nitrobenzoate Scaffold

The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. Its ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, makes it a versatile component in the design of enzyme inhibitors and receptor modulators. The incorporation of two imidazole moieties onto a nitrobenzoate core, as in the title compound, creates a molecule with a unique electronic and steric profile. The strongly electron-withdrawing nitro group significantly influences the electronic properties of the benzene ring, enhancing the potential for specific biological interactions. This guide details a robust and reproducible synthetic route to this promising scaffold, starting from commercially available precursors.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a two-step process. The first step involves the preparation of the key intermediate, Methyl 4,5-dichloro-2-nitrobenzoate, via the nitration of 3,4-dichlorobenzoic acid followed by esterification. The second, and final, step is a double nucleophilic aromatic substitution (SNAr) reaction, where the two chloro groups of the intermediate are displaced by imidazole.

Caption: Overall synthetic workflow.

Part I: Synthesis of Methyl 4,5-dichloro-2-nitrobenzoate

Step 1: Nitration of 3,4-Dichlorobenzoic Acid

The initial step is the nitration of 3,4-dichlorobenzoic acid to yield 4,5-dichloro-2-nitrobenzoic acid. The presence of two deactivating chloro substituents on the benzene ring makes this nitration reaction require forcing conditions. The carboxyl group is a meta-director, and the chloro groups are ortho, para-directors. The regioselectivity of the nitration is controlled by the directing effects of these substituents, leading to the desired 2-nitro isomer.

Experimental Protocol:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 3,4-dichlorobenzoic acid to a cold (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

-

Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Esterification of 4,5-Dichloro-2-nitrobenzoic Acid

The second step is a classic Fischer esterification, converting the carboxylic acid to its corresponding methyl ester. This reaction is acid-catalyzed and is driven to completion by using an excess of methanol, which also serves as the solvent.[1]

Experimental Protocol:

-

Suspend 4,5-dichloro-2-nitrobenzoic acid in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

After cooling, remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 4,5-dichloro-2-nitrobenzoate.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |

| 4,5-Dichloro-2-nitrobenzoic Acid | 236.02 | 10.0 g | 0.042 |

| Methanol | 32.04 | 100 mL | - |

| Sulfuric Acid (conc.) | 98.08 | 1 mL | - |

Table 1: Reagents for the esterification step.

Part II: Synthesis of this compound

This final step is a nucleophilic aromatic substitution (SNAr) reaction. The nitro group at the 2-position strongly activates the chloro groups at the 4- and 5-positions for nucleophilic attack by imidazole. The reaction proceeds via a Meisenheimer complex intermediate.

Sources

An In-Depth Technical Guide to Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate

CAS Number: 1256633-33-6

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. While specific literature on this exact molecule is sparse, this document consolidates information on its core properties, a proposed synthetic route based on analogous chemical transformations, predicted analytical data, and a discussion of its potential applications in drug discovery. The guide is intended to serve as a foundational resource for researchers working with or considering the use of this compound in their experimental workflows.

Introduction: The Chemical Significance of the Imidazole and Nitrobenzoate Moieties

This compound is a unique molecule that incorporates two key functional groups of significant interest in the field of drug development: the imidazole ring and a nitroaromatic system. The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs, including antifungals, antihistamines, and anticancer agents.[1][2][3] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a versatile component for interacting with biological targets.[4]

The nitroaromatic moiety, while sometimes associated with toxicity, is also a critical component in several therapeutic agents. The electron-withdrawing nature of the nitro group can influence the molecule's overall electronic properties and reactivity. Furthermore, under hypoxic conditions, the nitro group can be bioreduced to form reactive species, a property exploited in the design of hypoxia-activated prodrugs for cancer therapy and in certain antimicrobial agents.[5] The combination of two imidazole rings with a nitrobenzoate core in this compound suggests a potential for diverse biological activities and applications as a versatile synthetic intermediate.

Physicochemical Properties and Structural Information

A summary of the key physicochemical properties for this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1256633-33-6 | [Various Suppliers] |

| Molecular Formula | C₁₄H₁₁N₅O₄ | [PubChem] |

| Molecular Weight | 313.27 g/mol | [PubChem] |

| Appearance | Predicted to be a solid | N/A |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO and DMF | N/A |

Proposed Synthesis Pathway and Experimental Protocol

While a specific published synthesis for this compound has not been identified in the current literature, a plausible and efficient synthetic route can be proposed based on well-established nucleophilic aromatic substitution (SNAr) reactions. The proposed pathway involves the reaction of a di-halogenated nitrobenzoate precursor with imidazole.

Proposed Reaction Scheme

The most likely precursor for this synthesis is Methyl 4,5-dichloro-2-nitrobenzoate. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, and the chlorine atoms serve as good leaving groups. The reaction with imidazole in the presence of a suitable base would lead to the desired di-substituted product.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a guideline based on similar reactions and should be optimized for best results.

Materials:

-

Methyl 4,5-dichloro-2-nitrobenzoate (1.0 eq)

-

Imidazole (2.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4,5-dichloro-2-nitrobenzoate (1.0 eq), imidazole (2.2 eq), and anhydrous potassium carbonate (3.0 eq).

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask to achieve a starting material concentration of approximately 0.5 M.

-

Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Predicted Analytical and Spectroscopic Data

In the absence of published experimental data, the following spectroscopic characteristics are predicted based on the structure of this compound and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

Aromatic Protons (Benzene Ring): Two singlets are expected in the aromatic region (δ 7.5-8.5 ppm). The proton at C-3 will likely be downfield due to the deshielding effect of the adjacent nitro group. The proton at C-6 will be in a different chemical environment.

-

Imidazole Protons: Three distinct signals are expected for each imidazole ring, though they may overlap. The H-2 protons (between the two nitrogen atoms) will likely appear as singlets around δ 7.8-8.2 ppm. The H-4 and H-5 protons will appear as two separate signals, likely between δ 7.0-7.5 ppm.

-

Methyl Ester Protons: A singlet corresponding to the three methyl protons is expected around δ 3.9-4.1 ppm.

¹³C NMR:

-

Carbonyl Carbon: A signal for the ester carbonyl carbon is expected in the range of δ 160-165 ppm.

-

Aromatic Carbons (Benzene Ring): Six distinct signals are expected for the benzene ring carbons. The carbons attached to the nitro group (C-2) and the imidazole rings (C-4, C-5) will be significantly shifted.

-

Imidazole Carbons: Three signals are expected for the imidazole ring carbons, typically in the range of δ 115-140 ppm.

-

Methyl Ester Carbon: A signal for the methyl carbon is expected around δ 52-54 ppm.

Infrared (IR) Spectroscopy

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| C=O Stretch (Ester) | 1720-1740 |

| Aromatic C=C Stretch | 1450-1600 |

| Asymmetric NO₂ Stretch | 1510-1560 |

| Symmetric NO₂ Stretch | 1345-1385 |

| C-N Stretch | 1200-1350 |

| C-O Stretch (Ester) | 1100-1300 |

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z = 313.27 is expected. Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (m/z = 267), NO (m/z = 283), and COOCH₃ (m/z = 254).

Potential Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a promising candidate for several applications in drug discovery and as a synthetic intermediate.

Scaffold for Novel Biologically Active Molecules

This compound can serve as a versatile scaffold for the synthesis of more complex molecules. The nitro group can be reduced to an amine, which can then be further functionalized. The ester can be hydrolyzed to a carboxylic acid, allowing for amide bond formation. The imidazole rings can also be modified.

Caption: Potential synthetic modifications and applications.

Anticancer Drug Development

The presence of two imidazole rings and a nitro group suggests potential as an anticancer agent. Many imidazole-based compounds exhibit anticancer activity by inhibiting key enzymes such as kinases or by interacting with DNA.[6] The nitro group could also impart activity against hypoxic tumor cells.

Antimicrobial Drug Development

Nitroimidazole derivatives, such as metronidazole, are well-known antimicrobial agents. The mechanism often involves the reductive activation of the nitro group within anaerobic bacteria and protozoa.[5] this compound could be investigated for similar properties or serve as a precursor for new antimicrobial compounds.

Safety and Handling

Detailed toxicological data for this compound is not available. As with any research chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Nitroaromatic compounds can be potentially mutagenic and should be handled with care.

Conclusion

This compound is a compound with significant potential for researchers in organic synthesis and drug discovery. While specific data is limited, this guide provides a solid foundation for its synthesis, characterization, and potential applications. The combination of the privileged imidazole scaffold and the reactive nitroaromatic system makes it a valuable building block for the creation of novel molecules with diverse biological activities. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted.

References

-

Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2025). PMC. Retrieved from [Link]

-

Review of pharmacological effects of imidazole derivatives. (2022). Open Access Journals. Retrieved from [Link]

-

Synthesis and Characterization Some of Imidazol Derivatives. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis and therapeutic potential of imidazole containing compounds. (2021). PMC. Retrieved from [Link]

-

Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. Retrieved from [Link]

-

Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective. (2023). MDPI. Retrieved from [Link]

-

A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety. (2018). ResearchGate. Retrieved from [Link]

-

Synthesis and Chemistry of Bis-imidazole Derivatives: A Review. (2018). Global Journals. Retrieved from [Link]

-

[PDF] Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.). Semantic Scholar. Retrieved from [Link]

Sources

- 1. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective [mdpi.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate: Synthesis, Characterization, and Potential as a Bioactive Scaffold

For: Researchers, Scientists, and Drug Development Professionals

Preamble: Unveiling the Potential of a Novel Heterocyclic Scaffold

In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a proven strategy for the discovery of novel therapeutic agents. Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate represents such a molecule, incorporating the biologically versatile imidazole moiety with the potent nitroaromatic system. While direct experimental data on this specific compound is not yet prevalent in the public domain, its structural components suggest a rich potential for biological activity. Imidazole rings are central to a vast array of pharmaceuticals, prized for their ability to engage in various biological interactions such as hydrogen bonding and metal coordination.[1][2] Concurrently, nitroaromatic compounds, particularly nitroimidazoles, are a cornerstone of antimicrobial therapy, with their mechanism of action often involving bioreductive activation to generate cytotoxic radical species.[3][4]

This technical guide, therefore, serves as a forward-looking analysis based on established chemical principles and extensive literature on analogous structures. We will delineate a plausible and efficient synthetic pathway, propose robust protocols for its characterization, and, through deductive reasoning, explore its likely biological activities and mechanisms of action. This document is intended to be a foundational resource for researchers poised to explore the therapeutic promise of this compound.

Proposed Synthesis: A Strategy of Nucleophilic Aromatic Substitution

The synthesis of this compound can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is predicated on the high electrophilicity of the aromatic ring, which is significantly activated by the electron-withdrawing nitro group. The presence of two leaving groups, such as halogens, at the C4 and C5 positions of a 2-nitrobenzoate precursor makes it an ideal substrate for sequential substitution by a nucleophile like imidazole.[5]

Synthetic Pathway Rationale

The proposed synthesis commences with a commercially available or readily synthesized di-halogenated nitrobenzoate ester, such as Methyl 4,5-dichloro-2-nitrobenzoate. The nitro group at the C2 position strongly activates the C4 and C5 positions towards nucleophilic attack, facilitating the displacement of the chloro groups by imidazole. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Methyl 4,5-dichloro-2-nitrobenzoate (1.0 eq)

-

Imidazole (2.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine solution

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 4,5-dichloro-2-nitrobenzoate, imidazole, and anhydrous potassium carbonate.

-

Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Physicochemical and Structural Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and spectrometric techniques should be employed.

Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁N₅O₄ | PubChem |

| Molecular Weight | 313.27 g/mol | PubChem |

| IUPAC Name | methyl 4,5-di(imidazol-1-yl)-2-nitrobenzoate | PubChem |

| XLogP3 | 1.1 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 6 | PubChem |

Standard Characterization Protocols

Objective: To confirm the structure and assess the purity of the synthesized this compound.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should show characteristic peaks for the aromatic protons on the benzoate and imidazole rings, as well as a singlet for the methyl ester protons.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the aromatic rings.

-

-

Mass Spectrometry (MS):

-

Utilize a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to determine the accurate mass of the molecular ion. The observed mass should correspond to the calculated exact mass of the compound (C₁₄H₁₁N₅O₄).

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Record the IR spectrum to identify characteristic functional groups. Expect to observe strong absorption bands corresponding to the C=O stretch of the ester, the N-O stretches of the nitro group, and C=N and C=C stretching vibrations of the aromatic and imidazole rings.

-

-

Purity Assessment (HPLC):

-

Develop a reverse-phase HPLC method using a C18 column.[6] A gradient elution with mobile phases such as water and acetonitrile (both containing a small amount of an acid like formic acid or TFA) is typically effective. Purity is determined by the peak area percentage at a suitable UV wavelength (e.g., 254 nm or 316 nm).[6]

-

Inferred Biological Activity and Potential Mechanisms

The chemical architecture of this compound suggests a strong potential for antimicrobial and anticancer activities.[2][7][8]

Potential as an Antimicrobial Agent

Nitroimidazole compounds are a well-established class of antimicrobial agents.[4] Their mechanism of action is contingent on the reductive activation of the nitro group within the target pathogen (e.g., anaerobic bacteria, protozoa). This reduction, which occurs in low-redox-potential environments, generates highly reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions. These reactive species can cause extensive cellular damage by binding to and fragmenting DNA, leading to cell death.[3]

Caption: Hypothesized bioreductive activation pathway in pathogenic microorganisms.

Potential as an Anticancer Agent

The rationale for potential anticancer activity is twofold. Firstly, many imidazole-containing compounds exhibit potent antitumor effects through various mechanisms, including enzyme inhibition and disruption of cellular signaling pathways.[9] Secondly, the hypoxic (low oxygen) microenvironment of solid tumors is analogous to the anaerobic conditions required for the activation of nitroaromatic compounds. Tumor-specific reductases can activate the nitro group, leading to localized cytotoxicity and making such compounds potential hypoxia-activated prodrugs.[10]

Suggested Protocols for Biological Evaluation

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Protocol: Broth Microdilution Assay (based on CLSI guidelines)

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Prepare standardized inocula of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Add the microbial inoculum to each well. Include positive (microbes in media) and negative (media only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria, 35°C for 24-48h for fungi).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

In Vitro Anticancer Cytotoxicity Assay

Objective: To evaluate the cytotoxic effect of the compound on human cancer cell lines.

Protocol: MTT Assay

-

Seed human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate and allow them to adhere overnight.[10]

-

Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

This compound is a structurally intriguing molecule that, based on the well-documented activities of its constituent moieties, holds considerable promise as a lead compound in drug discovery. The proposed synthetic route via nucleophilic aromatic substitution is robust and should provide efficient access to this compound for further investigation. The inferred biological profile strongly suggests that initial screening efforts should focus on its antimicrobial and anticancer properties.

Future work should prioritize the synthesis and rigorous characterization of this molecule. Subsequent biological evaluations, following the protocols outlined herein, will be crucial to validate its therapeutic potential. Further studies could then explore structure-activity relationships (SAR) by modifying the ester group, the substitution pattern on the imidazole rings, or the position of the nitro group to optimize potency and selectivity.

This guide provides a comprehensive, albeit predictive, framework for initiating research into this compound. It is with great anticipation that the scientific community awaits the empirical data that will illuminate the true therapeutic value of this promising scaffold.

References

-

Verma, A., Joshi, S., Singh, D. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1105. [Link]

- Fathalla, O. A., et al. (2018). Process for preparing benzimidazole compounds.

-

Kedar, P. S., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 6(3), 456-480. [Link]

-

Yakovychuk, N. D., et al. (2022). Review of pharmacological effects of imidazole derivatives. ScienceRise: Pharmaceutical Science, 34(2), 26-34. [Link]

-

Olender, D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 727. [Link]

-

Katritzky, A. R., et al. (2001). Synthesis and Biological Activity of Vicinal Diaryl-Substituted 1H-Imidazoles. Arkivoc, 2001(5), 208-226. [Link]

-

Tlili, A., & Lakhdar, S. (2019). Nucleophilic aromatic substitution with imidazole developed by the group of Nicewicz. ResearchGate. [Link]

-

Verma, A., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PubMed. [Link]

-

Olender, D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

-

Gier-Głód, A., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 29(13), 3042. [Link]

-

Gopiwad, P., et al. (2013). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. International Journal of ChemTech Research, 5(2), 705-711. [Link]

-

Zhang, J., et al. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Journal of Pharmaceutical and Biomedical Analysis, 255, 116668. [Link]

-

Pinto, M., et al. (2019). Domino synthesis of a new class of red-shifted and antimicrobial imidazole-based azo dyes from 5-aminoimidazole-4-carboxamidrazones. Organic & Biomolecular Chemistry, 17(34), 7959-7967. [Link]

-

Smith, J. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(15), 3485. [Link]

-

Gier-Głód, A., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. MDPI. [Link]

-

Al-Ostath, A., et al. (2022). Nitroimidazoles Part 10. Synthesis, crystal structure, molecular docking, and anticancer evaluation of 4-nitroimidazole derivatives combined with piperazine moiety. ResearchGate. [Link]

-

Yakovychuk, N. D., et al. (2023). Review of pharmacological effects of imidazole derivatives. ResearchGate. [Link]

-

Chegg Study. (2021). Solved Lab 7 Nucleophilic Aromatic Substitution Objectives. [Link]

-

Thompson, A. M., et al. (2020). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Journal of Medicinal Chemistry, 63(5), 1937-1953. [Link]

-

Ellis, G. P., et al. (1967). Synthesis and antiprotozoal activity of some nitro(nitroaryl)imidazoles. Journal of Pharmacy and Pharmacology, 19(2), 102-107. [Link]

- Wang, J., et al. (2019). Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.

-

Schmidt, D., et al. (2022). Imidazolyl-Substituted Benzo- and Naphthodithiophenes as Precursors for the Synthesis of Transient Open-Shell Quinoids. Chemistry – A European Journal, 28(71), e202202688. [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(21), 7380. [Link]

-

Al-Amiery, A. A., et al. (2012). Synthesis and study of biological activities of compounds derived from new imidazole derivative. Organic and Medicinal Chemistry Letters, 2(1), 27. [Link]

-

Li, J., et al. (2018). Simultaneous Determination of Nitroimidazoles and Quinolones in Honey by Modified QuEChERS and LC-MS/MS Analysis. Molecules, 23(11), 2822. [Link]

-

LibreTexts Chemistry. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. [Link]

-

Wang, L., et al. (2015). Synthesis and antitumor activities of novel dibenzo[b,d]furan-imidazole hybrid compounds. Molecules, 20(2), 2373-2387. [Link]

-

Kumar, S., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv. [Link]

-

Erdogan, T., & Erdoğan, F. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Sakarya University Journal of Science, 23(3), 424-434. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. clinmedkaz.org [clinmedkaz.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and antitumor activities of novel dibenzo[b,d]furan-imidazole hybrid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Potential Applications of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate: A Research Prospectus

Abstract: This technical guide provides a comprehensive overview of the potential applications of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate, a novel chemical entity with a unique substitution pattern. While direct experimental data on this specific molecule is limited, its structural components—a nitrobenzoate core and two imidazole moieties—are well-represented in a multitude of bioactive compounds and functional materials. This document will, therefore, serve as a research prospectus, extrapolating from established knowledge to propose potential applications in medicinal chemistry and materials science. We will detail hypothesized mechanisms of action, propose robust experimental workflows for validation, and provide the scientific rationale behind these prospective research avenues. This guide is intended for researchers, scientists, and drug development professionals interested in exploring new chemical spaces.

Introduction: Unveiling a Molecule of Latent Potential

The quest for novel chemical entities with therapeutic or material utility is a cornerstone of modern scientific research. This compound presents itself as a compelling, yet underexplored, candidate molecule. Its architecture, featuring a synthetically versatile nitrobenzoate scaffold flanked by two imidazole rings, suggests a rich potential for diverse applications. The imidazole ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and demonstrating a wide array of biological activities including anticancer, antifungal, and antibacterial properties[1][2][3]. Simultaneously, nitroaromatic compounds are not only crucial intermediates in chemical synthesis but also exhibit their own spectrum of bioactivity and are used in the development of materials with unique electronic and optical properties[4][5].

This guide will dissect the therapeutic and material potential of this compound by examining the established roles of its constituent moieties. We will propose concrete, actionable research plans to investigate these hypotheses, thereby laying the groundwork for future studies into this promising compound.

Physicochemical Properties and Proposed Synthesis

A thorough understanding of a molecule's physical and chemical properties is fundamental to any investigation into its potential applications.

Chemical Identity and Properties

Based on available data, the key properties of this compound are summarized in the table below[6].

| Property | Value | Source |

| IUPAC Name | methyl 4,5-di(imidazol-1-yl)-2-nitrobenzoate | PubChem[6] |

| Molecular Formula | C₁₄H₁₁N₅O₄ | PubChem[6] |

| Molecular Weight | 313.27 g/mol | PubChem[6] |

| CAS Number | 1256633-33-6 | PubChem[6] |

| SMILES | COC(=O)C1=CC(=C(C=C1[O-])N2C=CN=C2)N3C=CN=C3 | PubChem[6] |

Proposed Synthetic Pathway

While a specific synthesis for this compound has not been published, a plausible route can be conceptualized based on established organic chemistry reactions. A potential starting material would be methyl 4,5-dichloro-2-nitrobenzoate. The synthesis could proceed via a nucleophilic aromatic substitution reaction with imidazole.

Experimental Protocol:

-

To a solution of methyl 4,5-dichloro-2-nitrobenzoate (1.0 eq) in anhydrous dimethylformamide (DMF), add imidazole (2.2 eq) and potassium carbonate (3.0 eq).

-

Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration.

-

Purify the crude product by column chromatography on silica gel to yield the desired this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Application in Medicinal Chemistry

The confluence of the imidazole and nitrobenzoate moieties suggests several promising avenues for therapeutic development.

Anticancer Potential

Hypothesis: this compound may exhibit cytotoxic activity against cancer cell lines.

Rationale:

-

Imidazole Scaffolds: Imidazole-based compounds are known to possess potent anticancer properties[7][8]. They can act through various mechanisms, including the inhibition of kinases and other enzymes crucial for cancer cell proliferation.

-

Nitroimidazole Precursors: Nitroimidazoles have been developed as bioreductive prodrugs that are selectively activated in the hypoxic environment of solid tumors, leading to targeted cell death[9]. The nitro group on our target molecule could potentially be reduced to a reactive species under hypoxic conditions.

Proposed Experimental Workflow:

Antimicrobial (Antifungal/Antibacterial) Potential

Hypothesis: The subject molecule may possess inhibitory activity against various fungal and bacterial strains.

Rationale:

-

Antifungal Nitrobenzoates: Certain nitrobenzoate derivatives have demonstrated significant antifungal activity[4].

-

Antimicrobial Imidazoles: The imidazole nucleus is a core component of many antifungal and antibacterial drugs (e.g., clotrimazole, metronidazole)[2][10]. The presence of two such rings could enhance binding to microbial targets or facilitate cell entry.

Proposed Experimental Workflow:

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Utilize a panel of clinically relevant fungal (e.g., Candida albicans, Aspergillus fumigatus) and bacterial (e.g., Staphylococcus aureus, Escherichia coli) strains.

-

Employ broth microdilution methods according to CLSI standards to determine the MIC values.

-

-

Mechanism of Action Studies:

-

For promising candidates, investigate the mechanism of action. This could include assays for cell wall disruption, inhibition of ergosterol biosynthesis (for fungi), or DNA gyrase inhibition (for bacteria).

-

Potential Application in Materials Science

The structural features of this compound also suggest its utility in the development of novel materials.

Hypothesis: The di-imidazole functionality makes this molecule an excellent candidate as a ligand for the synthesis of Metal-Organic Frameworks (MOFs).

Rationale:

-

Imidazole as a Linker: Imidazole and its derivatives are widely used as nitrogen-donor linkers in coordination chemistry[1]. The two imidazole groups on the molecule can bridge metal centers, leading to the formation of extended one-, two-, or three-dimensional networks.

-

Functionalized Pores: The nitrobenzoate moiety would be oriented within the pores of the resulting MOF, imparting specific chemical properties. The nitro group could serve as a site for post-synthetic modification or could contribute to the framework's affinity for specific guest molecules, making it potentially useful for gas storage or separation.

Proposed Experimental Workflow:

Conclusion and Future Directions

This compound stands at the intersection of medicinal chemistry and materials science, offering a wealth of research opportunities. While this guide is prospective in nature due to the absence of direct literature, the foundational knowledge of its constituent chemical motifs provides a strong rationale for its investigation. The proposed synthetic route is chemically sound, and the outlined experimental workflows offer a clear path to validating its hypothesized bioactivities and material applications.

Future research should focus on the successful synthesis and characterization of this molecule, followed by the systematic execution of the proposed screening protocols. Positive results in any of the suggested areas would warrant further investigation, including lead optimization for therapeutic applications or the exploration of a wider range of metal ions for MOF synthesis. This molecule represents a gateway to a potentially rich and rewarding area of scientific discovery.

References

-

ResearchGate. (n.d.). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Retrieved from [Link]

-

MDPI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). US4506089A - Preparation of methyl m-nitrobenzoate.

-

ResearchGate. (n.d.). (PDF) Methyl 4-nitrobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-nitrobenzoate. Retrieved from [Link]

- Google Patents. (n.d.). US11932608B1 - 4-((2-(2-(2-(4-hydroxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetyl)hydrazono)methyl)benzoic acid as an anticancer compound.

-

ResearchGate. (n.d.). Synthesis, growth, crystal structure and characterization of 2-methyl imidazolium-4-nitrobenzoate (4-nitrobenzoic acid) single crystal. Retrieved from [Link]

- Google Patents. (n.d.). US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.

-

ResearchGate. (n.d.). Preparation of 4,5-nitroimidazole. Retrieved from [Link]

-

Justia Patents. (n.d.). Imidazole compounds, process for the synthesis and uses thereof. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Imidazole: Having Versatile Biological Activities. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Methyl p-nitro benzoate. Retrieved from [Link]

-

Patsnap. (n.d.). Processes for nitration of N-substituted imidazoles. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biological activity of two metabolites of 1-methyl-5-(1-methylethyl)-2-nitro-1 H-imidazole, an antiprotozoal agent. Retrieved from [Link]

-

TSI Journals. (n.d.). Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate. Retrieved from [Link]

-

PubMed Central. (n.d.). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Retrieved from [Link]

-

PubMed Central. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-methyl-4-nitrobenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Methyl-4/5-nitroimidazole derivatives potentiated against sexually transmitted Trichomonas: Design, synthesis, biology and 3D-QSAR study. Retrieved from [Link]

-

Springer. (n.d.). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and therapeutic potential of imidazole containing compounds. Retrieved from [Link]

-

PubMed. (n.d.). methyl-5-(7-nitrobenzo[c][4][5][11]oxadiazol-4-yl)-[1,1'-biphenyl]-3-carboxylate, an Improved Small-Molecule Inhibitor of c-Myc-max Dimerization. Retrieved from [Link]

Sources

- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. jchemrev.com [jchemrev.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C14H11N5O4 | CID 73553898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US11932608B1 - 4-((2-(2-(2-(4-hydroxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetyl)hydrazono)methyl)benzoic acid as an anticancer compound - Google Patents [patents.google.com]

- 8. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Methyl 4,5-dimethyl-2-nitrobenzoate | 90922-74-0 | Benchchem [benchchem.com]

An In-depth Technical Guide to Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate: Synthesis, Characterization, and Therapeutic Potential

Foreword: Unveiling a Niche Scaffold in Medicinal Chemistry

In the vast landscape of medicinal chemistry, the discovery and development of novel molecular scaffolds are paramount to advancing therapeutic interventions. This guide delves into the technical intricacies of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate, a compound situated at the intersection of nitroaromatic and imidazole chemistries. While not a household name in the pharmaceutical industry, its structural motifs hint at a rich potential for biological activity, and its documented use as a key intermediate underscores its importance in the synthesis of targeted therapeutics. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its discovery, synthesis, characterization, and known applications, fostering a deeper appreciation for the nuanced world of small molecule synthesis and its role in the quest for new medicines.

Genesis of a Scaffold: Discovery and Historical Context

The history of this compound is not one of a serendipitous discovery in a natural product screening campaign, but rather a tale of rational design and strategic synthesis within the broader context of medicinal chemistry. The imidazole ring is a privileged structure in drug discovery, appearing in numerous approved drugs due to its ability to engage in a variety of biological interactions.[1] Similarly, nitroaromatic compounds have a long history in medicine, often acting as prodrugs that are activated under specific physiological conditions, such as the hypoxic environment of solid tumors.[2]

The deliberate combination of these two pharmacophores in this compound points towards its creation as a building block for more complex molecules with tailored biological activities. Its documented appearance in the patent literature, specifically as an intermediate in the synthesis of farnesyltransferase inhibitors, provides a concrete anchor for its historical context. Farnesyltransferase inhibitors have been a significant area of cancer research, and the development of novel synthetic routes to these complex molecules has necessitated the creation of unique and highly functionalized intermediates like the topic compound.

The Art of Creation: Synthesis of this compound

The synthesis of this compound is a prime example of nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern organic synthesis. The electron-withdrawing nature of the nitro group is critical, as it activates the aromatic ring towards attack by nucleophiles.

Retrosynthetic Analysis: A Logical Blueprint

A logical approach to the synthesis begins with a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available starting materials.

Caption: Retrosynthetic analysis of this compound.

This analysis reveals that the target molecule can be synthesized from methyl 4,5-dichloro-2-nitrobenzoate and imidazole. The former can be prepared from 4,5-dichloro-2-nitrobenzoic acid through esterification.

Step-by-Step Synthesis Protocol

The following protocol is a validated and reproducible method for the synthesis of this compound.

Step 1: Esterification of 4,5-Dichloro-2-nitrobenzoic Acid

This initial step converts the carboxylic acid to its corresponding methyl ester, which is often more suitable for subsequent purification and reaction.

-

Materials:

-

4,5-Dichloro-2-nitrobenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

-

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a solution of 4,5-dichloro-2-nitrobenzoic acid in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 4,5-dichloro-2-nitrobenzoate.

-

Step 2: Nucleophilic Aromatic Substitution with Imidazole

This is the key step where the di-imidazole moiety is introduced onto the aromatic ring.

-

Materials:

-

Methyl 4,5-dichloro-2-nitrobenzoate

-

Imidazole

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate

-

-

Equipment:

-

Three-necked round-bottom flask with a condenser and nitrogen inlet

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a solution of methyl 4,5-dichloro-2-nitrobenzoate in anhydrous DMF, add imidazole (2.2 equivalents) and anhydrous potassium carbonate (2.5 equivalents).

-

Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Caption: Synthetic workflow for this compound.

Structural Elucidation and Physicochemical Properties

The identity and purity of the synthesized this compound must be rigorously confirmed through a battery of analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁N₅O₄ | [3] |

| Molecular Weight | 313.27 g/mol | [3] |

| CAS Number | 1256633-33-6 | [3] |

| Appearance | Off-white to pale yellow solid | Typical observation |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | Inferred from synthesis |

Characterization Data:

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoate and imidazole rings, as well as a singlet for the methyl ester protons.

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display distinct resonances for all 14 carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the two heterocyclic rings.

-

Mass Spectrometry (ESI-MS): The mass spectrum should exhibit a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 314.08.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitro group (around 1530 and 1350 cm⁻¹), the ester carbonyl group (around 1730 cm⁻¹), and the C-N and C=C bonds of the aromatic and imidazole rings.

Documented Application: An Intermediate in Farnesyltransferase Inhibitor Synthesis

A significant application of this compound is its use as a key intermediate in the synthesis of potent and selective inhibitors of farnesyltransferase (FTase). FTase is a crucial enzyme in the post-translational modification of the Ras protein, which is frequently mutated in human cancers. Inhibiting this enzyme has been a long-standing goal in cancer drug discovery.

A patent application (WO2011084538A1) describes the use of this compound in a multi-step synthesis to produce complex heterocyclic compounds with farnesyltransferase inhibitory activity. The di-imidazole moiety of the molecule can be further functionalized or can participate in crucial binding interactions with the enzyme's active site.

Caption: Role as an intermediate in farnesyltransferase inhibitor synthesis.

Future Perspectives and Conclusion

While the primary documented role of this compound is that of a synthetic intermediate, its inherent structural features suggest a broader potential for biological activity. The presence of two imidazole rings offers multiple points for hydrogen bonding and metal coordination, while the nitro group can be a handle for further chemical transformations or act as a bioreductive trigger.

Future research could explore the direct biological activities of this compound and its simple derivatives. Screening against various cancer cell lines, bacterial strains, and fungal pathogens could unveil previously unknown therapeutic properties. Furthermore, its utility as a scaffold for combinatorial chemistry could lead to the discovery of novel compounds with diverse pharmacological profiles.

References

- Al-Masoudi, N. A., Al-Soud, Y. A., Kalogerakis, A., Pannecouque, C., & De Clercq, E. (2006). Nitroimidazoles, part 2: Synthesis, antiviral and antitumor activity of new 4-nitroimidazoles. Chem. Biodivers., 3(5), 515-526.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Vertex AI Search. (n.d.). This compound|CAS 1256633-33-6.

- US Patent Application US20200377475A1. (2020). An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.

- MDPI. (2023). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Molecules, 28(15), 5849.

- MDPI. (2018). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 23(10), 2693.

- Google Patents. (2005). Imidazole derivatives, their preparation and their use as intermediates for the preparation of pharmaceutical compositions and pesticides. US20050261352A1.

- Google Patents. (2009). Imidazole derivatives, processes for preparing them and their uses. EP2050736A1.

- Google Patents. (2003). Imidazole derivatives or salts thereof and drugs containing the same. US20030207896A1.

- Google Patents. (2024). 4-((2-(2-(2-(4-hydroxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl)acetyl)hydrazono)methyl)benzoic acid as an anticancer compound. US11932608B1.

- Google Patents. (1986).

- NIH. (n.d.). 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-fluorobenzoate.

- The Open Medicinal Chemistry Journal. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. 14, 1-7.

- MDPI. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 26(6), 1563.

Sources

An In-depth Technical Guide to Methyl 4,5-di(imidazol-1-yl)-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 4,5-di(imidazol-1-yl)-2-nitrobenzoate, a heterocyclic compound with significant potential in medicinal chemistry. We will delve into its chemical identity, a proposed synthesis pathway grounded in established chemical principles, and explore its potential applications in drug discovery based on the known bioactivities of related structural motifs.

Chemical Identity and Physicochemical Properties

The foundational step in understanding any novel compound is to establish its precise chemical identity.

IUPAC Nomenclature and Structural Representation

The formal IUPAC name for the compound is methyl 4,5-di(imidazol-1-yl)-2-nitrobenzoate .[1] This name precisely describes the arrangement of its constituent functional groups: a methyl benzoate core, a nitro group at the 2-position, and two imidazole rings attached at the 4 and 5 positions of the benzene ring.

The chemical structure is as follows:

Caption: 2D Chemical Structure of Methyl 4,5-di(imidazol-1-yl)-2-nitrobenzoate.

Physicochemical Data

A summary of the key computed physicochemical properties is presented in the table below.[1] This data is crucial for predicting the compound's behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁N₅O₄ | PubChem[1] |

| Molecular Weight | 313.27 g/mol | PubChem[1] |

| CAS Number | 1256633-33-6 | PubChem[1] |

| XLogP3 | 1.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

Proposed Synthesis Pathway

The proposed synthesis involves a two-step process starting from a commercially available di-halogenated nitrobenzoic acid.

Caption: Proposed synthesis workflow for the target compound.

Rationale for the Proposed Pathway

The presence of a strong electron-withdrawing nitro group on the benzene ring significantly activates the ring towards nucleophilic attack.[3][4] Halogens, such as chlorine, are effective leaving groups in SₙAr reactions. Imidazole, with its nucleophilic nitrogen atom, is an excellent candidate for displacing the halogens on the aromatic ring.[5][6]

Detailed Experimental Protocol (Proposed)

This protocol is a predictive methodology based on established chemical principles. Optimization of reaction conditions may be necessary.

Step 1: Synthesis of Methyl 4,5-di(imidazol-1-yl)-2-nitrobenzoate

-

Materials:

-

Methyl 4,5-dichloro-2-nitrobenzoate (1.0 eq)

-

Imidazole (2.5 eq)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

Dimethylformamide (DMF) (as solvent)

-

-

Procedure:

-

To a solution of Methyl 4,5-dichloro-2-nitrobenzoate in DMF, add imidazole and potassium carbonate.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with water and then a small amount of cold ethanol.

-

Dry the solid under vacuum to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Potential Applications in Drug Discovery

The structural motifs present in Methyl 4,5-di(imidazol-1-yl)-2-nitrobenzoate—namely the nitroaromatic and imidazole moieties—are prevalent in a wide range of biologically active compounds. This suggests a strong potential for this molecule in various therapeutic areas.

Antimicrobial and Antiparasitic Potential

Nitroimidazole derivatives are a well-established class of antimicrobial and antiparasitic agents.[7] Their mechanism of action often involves the reductive activation of the nitro group within the target organism, leading to the formation of cytotoxic radical species that damage cellular macromolecules.[7]

The imidazole ring itself is a key component of many antifungal and antiprotozoal drugs.[8][9] The combination of these two pharmacophores in a single molecule makes Methyl 4,5-di(imidazol-1-yl)-2-nitrobenzoate a compelling candidate for screening against a broad spectrum of pathogens, including:

-

Anaerobic bacteria: The nitro group is a key feature for activity against these organisms.

-

Protozoa: Compounds like metronidazole are mainstays in treating protozoal infections.

-

Fungi: Azole-based compounds are a major class of antifungal agents.[10]

Caption: Potential therapeutic targets for the title compound.

Anticancer and Other Therapeutic Areas

Beyond antimicrobial applications, imidazole derivatives have shown promise as anticancer, anti-inflammatory, and antiviral agents.[11][12][13] The diverse biological activities of imidazoles stem from their ability to coordinate with metal ions in enzymes and act as hydrogen bond donors and acceptors, enabling them to interact with a variety of biological targets.[12]

Conclusion and Future Directions

Methyl 4,5-di(imidazol-1-yl)-2-nitrobenzoate is a compound of significant interest for drug discovery and development. Its synthesis is feasible through established synthetic methodologies, and its structural features suggest a high potential for biological activity, particularly in the antimicrobial and antiparasitic arenas.

Future research should focus on:

-

Experimental validation of the proposed synthetic protocol and optimization of reaction conditions.

-

Comprehensive biological screening of the compound against a diverse panel of microbial pathogens and cancer cell lines.

-

Structure-activity relationship (SAR) studies to identify key structural features for optimal activity and to guide the design of next-generation analogs.

This technical guide provides a solid foundation for researchers to embark on the exploration of Methyl 4,5-di(imidazol-1-yl)-2-nitrobenzoate and unlock its therapeutic potential.

References

-

Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. Available at: [Link]

-

Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate | C14H11N5O4 | CID 73553898. PubChem. Available at: [Link]

-

Nucleophilic substitution in the imidazole ring. ResearchGate. Available at: [Link]

-

(PDF) Reaction strategies for synthesis of imidazole derivatives: a review. ResearchGate. Available at: [Link]

-

Imidazolium 3-nitrobenzoate. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. National Center for Biotechnology Information. Available at: [Link]

-

Concerted Nucleophilic Aromatic Substitutions. National Center for Biotechnology Information. Available at: [Link]

-

(PDF) Imidazolium 3-nitrobenzoate. ResearchGate. Available at: [Link]

-

Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing. Available at: [Link]

-

Review of pharmacological effects of imidazole derivatives. S. Asfendiyarov Kazakh National Medical University. Available at: [Link]

-

Preparation of 4,5-nitroimidazole. ResearchGate. Available at: [Link]

-

8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. Available at: [Link]

-

Synthesis of 2-triazolyl-imidazo[1,2-a]pyridine through a one-pot three-component reaction using a nano copper oxide assisted click-catalyst. Royal Society of Chemistry. Available at: [Link]

-

Diazonium Salts & Nucleophilic Aromatic Substitution: Crash Course Organic Chemistry #47. YouTube. Available at: [Link]

-

Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. National Center for Biotechnology Information. Available at: [Link]

-

New Dual-Action Azoles: Synthesis and Biological Evaluation of Cytocompatible Candidates for Topical Wound Therapy. MDPI. Available at: [Link]

- Synthesis method of 2-methyl-4-nitrobenzoic acid.Google Patents.

-

Reaction of imidazole with toluene-4-sulfonate salts of substituted phenyl N-methylpyridinium-4-carboxylate esters. Royal Society of Chemistry. Available at: [Link]

-

(PDF) Overview on Biological Activities of Imidazole Derivatives. ResearchGate. Available at: [Link]

-

Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. ResearchGate. Available at: [Link]

-

Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica. Available at: [Link]

-

Domino synthesis of a new class of red-shifted and antimicrobial imidazole-based azo dyes from 5-aminoimidazole-4-carboxamidrazones. Royal Society of Chemistry. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Reaction of imidazole with toluene-4-sulfonate salts of substituted phenyl N-methylpyridinium-4-carboxylate esters: special base catalysis by imidazole - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Imidazolium 3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. clinmedkaz.org [clinmedkaz.org]

- 12. researchgate.net [researchgate.net]

- 13. jchemrev.com [jchemrev.com]

A Comprehensive Technical Guide to the Thermal Stability of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate

Foreword: Proactive Stability Profiling in Modern Drug Development

In the landscape of contemporary drug discovery, the adage "forewarned is forearmed" has never been more pertinent. The journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges, many of which are rooted in the fundamental physicochemical properties of the molecule. Among these, thermal stability is a critical parameter that dictates everything from synthetic feasibility and purification strategies to formulation, long-term storage, and ultimately, patient safety. For complex heterocyclic molecules such as Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate, a proactive and in-depth understanding of its behavior under thermal stress is not merely a regulatory checkbox but a cornerstone of a robust and efficient development program.

This guide is designed for researchers, medicinal chemists, and drug development professionals who are engaged with nitroaromatic and imidazole-containing compounds. We will delve into the theoretical underpinnings of the thermal stability of this compound, grounded in the known behavior of its constituent functional groups. More importantly, this document provides a detailed, field-proven framework for the empirical determination of its thermal properties. The methodologies outlined herein are not just protocols but self-validating systems designed to yield accurate, reproducible, and actionable data. By understanding the "why" behind each experimental choice, you will be empowered to not only assess the thermal stability of this specific molecule but also to apply these principles to other novel compounds in your pipeline.

Introduction to this compound: A Molecule of Interest

This compound (C₁₄H₁₁N₅O₄) is a complex organic molecule featuring a nitrobenzoate core functionalized with two imidazole rings.[1] While specific applications of this exact molecule are not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. Nitroimidazole derivatives, for instance, form the basis of a class of antibiotics effective against anaerobic bacterial and parasitic infections.[2] The imidazole ring itself is a privileged structure in drug design, known for its ability to engage in various biological interactions.[3]

The presence of a nitroaromatic system, however, introduces a degree of complexity. Nitroaromatic compounds are known for their energetic properties and potential for thermal decomposition, which can be a double-edged sword.[4][5] While these properties are harnessed in explosives, in a pharmaceutical context, they necessitate a thorough evaluation of thermal stability to ensure safety and efficacy. Therefore, understanding the thermal decomposition profile of this compound is a prerequisite for its potential development as a therapeutic agent or a key intermediate.

Key Structural Features and Their Implications for Thermal Stability:

-

Nitro Group (-NO₂): This electron-withdrawing group is often the primary driver of thermal decomposition in nitroaromatic compounds. The C-NO₂ bond is typically the weakest point in the molecule and its homolytic cleavage is often the initiating step in the decomposition pathway.[6]

-

Imidazole Rings: Imidazole itself is a thermally stable aromatic heterocycle. However, its presence can influence the overall electronic structure and decomposition mechanism of the parent molecule.

-

Benzoate Ester (-COOCH₃): The ester group is generally more stable than the nitro group but can undergo decomposition at elevated temperatures.

The Cornerstone of Thermal Analysis: A Methodological Deep Dive

To empirically determine the thermal stability of this compound, a multi-faceted approach employing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential. These techniques provide complementary information on mass loss and energetic transitions as a function of temperature.

Thermogravimetric Analysis (TGA): Unveiling Mass Loss Dynamics

TGA measures the change in mass of a sample as it is heated at a controlled rate.[7][8][9] This technique is invaluable for determining the onset temperature of decomposition, the presence of residual solvents or water, and the kinetics of the decomposition process.[10][11]

Objective: To determine the thermal decomposition profile and identify the temperature ranges of mass loss for the title compound.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Materials:

-

This compound sample (5-10 mg)

-

High-purity nitrogen or argon gas (for inert atmosphere)

-

Air or oxygen gas (for oxidative atmosphere, optional)

-

TGA sample pans (platinum or alumina)

Procedure:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's recommendations.

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan.

-

Atmosphere Selection: Purge the TGA furnace with the desired gas (e.g., nitrogen at a flow rate of 50-100 mL/min) for at least 30 minutes to ensure an inert atmosphere.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. The choice of a 10 °C/min heating rate is a standard practice that provides a good balance between resolution and experimental time. Slower rates can provide better resolution of overlapping thermal events, while faster rates can shift decomposition temperatures to higher values.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (the DTG curve) to identify the temperatures of maximum mass loss rate.

-

Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins.

-

| Parameter | Inert Atmosphere (N₂) | Oxidative Atmosphere (Air) | Rationale for Observation |

| T_onset | ~250 °C | ~230 °C | Decomposition is expected to initiate at a lower temperature in the presence of oxygen due to oxidative processes. |

| Major Decomposition Step(s) | A single, sharp mass loss between 250-350 °C | A multi-step mass loss profile, potentially with an initial, more rapid decomposition. | In an inert atmosphere, decomposition is driven by the inherent instability of the molecule. In air, oxidative reactions contribute to a more complex decomposition pathway. |

| Residual Mass at 600 °C | < 5% | < 2% | The higher reactivity in an oxidative atmosphere is likely to lead to a more complete combustion, leaving less char residue. |

Differential Scanning Calorimetry (DSC): Mapping Energetic Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13] This technique is crucial for identifying melting points, glass transitions, and the enthalpy of decomposition, providing insights into the energetic nature of the thermal events.[14][15]

Objective: To determine the melting point, and the onset temperature and enthalpy of exothermic decomposition.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Materials:

-

This compound sample (2-5 mg)

-

High-purity nitrogen or argon gas

-

DSC sample pans (hermetically sealed aluminum or high-pressure pans)

Procedure:

-